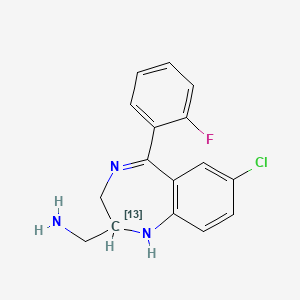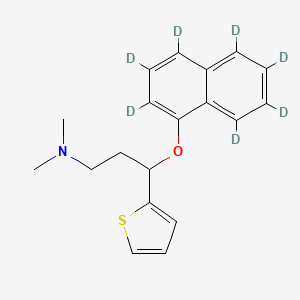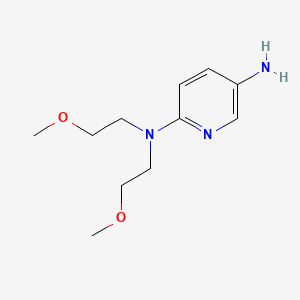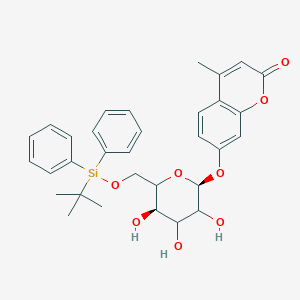
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol is a chiral compound derived from menthol, a naturally occurring organic compound obtained from peppermint or other mint oils. This compound is characterized by the presence of a dinitrobenzoate group attached to the menthol structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol typically involves the esterification of menthol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield menthol and 3,5-dinitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Menthol and 3,5-dinitrobenzoic acid
Reduction: (1R,3R,4R)-(-)-3,5-Diaminobenzoate Menthol
Substitution: Various substituted menthol derivatives
Scientific Research Applications
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dinitrobenzoate group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence its biological activity. The pathways involved may include modulation of enzyme activity and receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R,4R)-(-)-3,5-Diaminobenzoate Menthol
- (1R,3R,4R)-(-)-3,5-Dichlorobenzoate Menthol
- (1R,3R,4R)-(-)-3,5-Dimethoxybenzoate Menthol
Uniqueness
(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to other menthol derivatives. The nitro groups enhance the compound’s ability to participate in redox reactions and nucleophilic substitutions, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Properties
Molecular Formula |
C32H36O8Si |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
7-[(2S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26?,28-,29?,30?,31+/m0/s1 |
InChI Key |
YTHDSJIOVBDTQV-OFMPIAEOSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


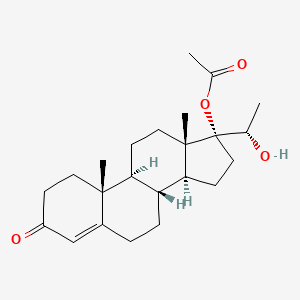
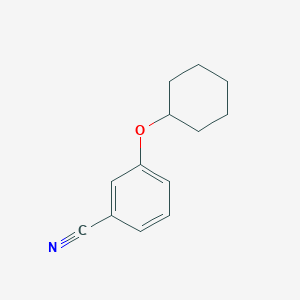
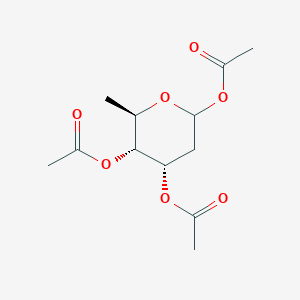
![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)
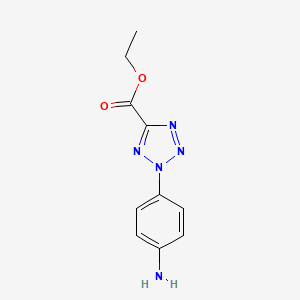
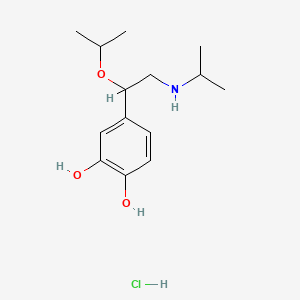
![5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13447138.png)


![1-[1-(1H-1,2,4-triazol-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B13447156.png)
![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B13447158.png)
